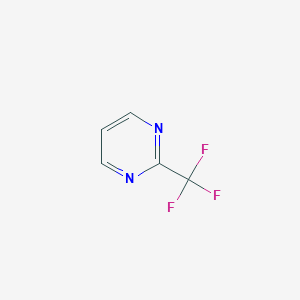

2-(Trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-5(7,8)4-9-2-1-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDJLAWUTBCDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60554190 | |

| Record name | 2-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116470-67-8 | |

| Record name | 2-(Trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116470-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60554190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine: Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-(Trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug development. This document summarizes its known physical and spectral characteristics, reactivity, and provides insights into its synthesis.

Core Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₃F₃N₂ and a molecular weight of 148.09 g/mol .[1] The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring, rendering it electron-deficient and susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of its utility in the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties of this compound and Related Derivatives

| Property | This compound | 2-Chloro-4-(trifluoromethyl)pyrimidine | 2-Amino-4-(trifluoromethyl)pyrimidine |

| Molecular Formula | C₅H₃F₃N₂ | C₅H₂ClF₃N₂ | C₅H₄F₃N₃ |

| Molecular Weight ( g/mol ) | 148.09[1] | 182.53 | 163.10[2] |

| Physical Form | Not specified | Liquid | Powder[2] |

| Melting Point (°C) | Not available | Not applicable | 174-178[2] |

| Boiling Point (°C) | Not available | 60 @ 10 mmHg | Not available |

| Density (g/mL) | Not available | 1.513 @ 25 °C | Not available |

| Refractive Index | Not available | 1.447 @ 20 °C | Not available |

Reactivity and Synthetic Applications

The electron-withdrawing nature of the trifluoromethyl group makes the pyrimidine ring in this compound and its derivatives highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a key feature exploited in the synthesis of a wide array of functionalized pyrimidines for pharmaceutical and agrochemical applications.

For example, chloro-substituted trifluoromethylpyrimidines readily undergo displacement reactions with various nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups onto the pyrimidine core. This versatility has led to the development of numerous derivatives with potential biological activities. Recent studies have explored 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential anticancer agents targeting Werner (WRN) helicase.[3][4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the parent this compound is not explicitly provided in the reviewed literature, the synthesis of its derivatives offers valuable insights into common synthetic strategies. A general and widely applicable method for the construction of the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine derivative.

A patented method for a related compound, 2-(trifluoromethyl)pyrimidin-5-ol, provides a representative multi-step synthesis.[5] This process illustrates a common approach to constructing the functionalized pyrimidine ring system.

Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol (Illustrative Protocol) [5]

This synthesis proceeds through the formation of a tetrahydropyrimidine intermediate, followed by subsequent chemical modifications.

-

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol. 1,3-Diamino-2-hydroxypropane and ethyl trifluoroacetate are heated in a reaction vessel equipped with a water separator. The reaction mixture is heated to 160-180 °C for 4-6 hours. After cooling, a pulping solvent such as petroleum ether is added to precipitate the solid intermediate, which is then collected by filtration and dried.

-

Step 2: Tosylation of the Intermediate. The intermediate from Step 1 is reacted with p-toluenesulfonyl chloride at 0 °C. Following the reaction, water is added, and the product is extracted and the solvent removed to yield the tosylated intermediate.

-

Step 3: Aromatization to 2-(Trifluoromethyl)pyrimidin-5-ol. The tosylated intermediate is dissolved in a suitable solvent, and a base is added to facilitate the elimination reaction at room temperature, leading to the formation of the aromatic 2-(trifluoromethyl)pyrimidin-5-ol.

Caption: Synthetic workflow for 2-(Trifluoromethyl)pyrimidin-5-ol.

Spectral Data

Detailed spectral data for the parent this compound is not extensively reported. However, analysis of the NMR spectra of its derivatives provides expected chemical shift ranges and coupling patterns.

-

¹H NMR: The protons on the pyrimidine ring are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the substitution pattern.

-

¹³C NMR: The carbon atoms of the pyrimidine ring will resonate in the aromatic region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single resonance is expected for the trifluoromethyl group, typically appearing as a singlet in the absence of other fluorine atoms. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.

The infrared (IR) spectrum would be expected to show characteristic absorptions for C-H, C=C, and C=N stretching vibrations within the aromatic pyrimidine ring, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. Mass spectrometry (MS) would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrimidine ring and the loss of fluorine atoms or the CF₃ group.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on GHS classifications for related compounds, these chemicals may cause skin and eye irritation.[1] For detailed safety information, consult the specific Safety Data Sheet (SDS) for the compound being used.

Conclusion

This compound is a valuable and versatile building block in modern synthetic chemistry, particularly in the fields of drug discovery and agrochemicals. Its unique electronic properties, conferred by the trifluoromethyl group, make it a reactive and adaptable scaffold for the synthesis of a wide range of functionalized heterocyclic compounds. Further research into the specific properties and synthetic methodologies for the parent compound and its derivatives will continue to expand its applications in creating novel and impactful molecules.

References

- 1. This compound | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

2-(Trifluoromethyl)pyrimidine synthesis pathways

An In-depth Technical Guide on the Synthesis of 2-(Trifluoromethyl)pyrimidine

For researchers, scientists, and drug development professionals, the synthesis of this compound is a critical process for accessing a key building block in medicinal chemistry and materials science. The incorporation of the trifluoromethyl group often imparts desirable properties such as increased metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a comprehensive overview of the primary synthetic pathways to this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visual diagrams of the reaction workflows.

Core Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main strategies: construction of the pyrimidine ring with a pre-installed trifluoromethyl group, and the direct trifluoromethylation of a pre-existing pyrimidine ring. The former is generally more common and regioselective.

Pathway 1: Cyclocondensation of Trifluoroacetamidine with 1,3-Dicarbonyl Compounds

A classical and straightforward approach involves the condensation of trifluoroacetamidine with a 1,3-dicarbonyl compound. This method allows for the formation of substituted 2-(trifluoromethyl)pyrimidines.

Pathway 2: Synthesis from Urea and Trifluoroacetyl Derivatives

This pathway involves the initial formation of a hydroxy-trifluoromethyl-pyrimidine intermediate from urea and a trifluoroacetyl derivative, followed by chlorination to yield a versatile chloro-substituted pyrimidine.

Pathway 3: Multi-step Synthesis of this compound-5-ol

This pathway provides a route to a hydroxylated derivative of the target molecule, starting from acyclic precursors.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic pathways.

Table 1: Cyclocondensation of Trifluoroacetamidine with 1,3-Diketones [1]

| 1,3-Diketone | Product | Reaction Time | Temperature | Yield (%) |

| 2,4-Pentanedione | 2-(Trifluoromethyl)-4,6-dimethylpyrimidine | Not Specified | Not Specified | 10-34 |

| Phenylbutanedione-1,3 | 2-(Trifluoromethyl)-4-methyl-6-phenylpyrimidine | Not Specified | Not Specified | 10-34 |

Table 2: Synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidine [2]

| Step | Starting Materials | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1. Cyclization | Urea, Ethyl 4,4,4-trifluorocrotonate | NaOEt, Toluene/Ethanol | Reflux | Not Specified | ~90 |

| 2. Chlorination | 2-Hydroxy-6-(trifluoromethyl)pyrimidine | POCl₃, Acetonitrile, Diisopropylethylamine | 80-100 | 5 | ~91 |

Table 3: Multi-step Synthesis of this compound-5-ol [3]

| Step | Starting Materials | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1. Cyclization | 1,3-Diamino-2-hydroxypropane, Ethyl Trifluoroacetate | None (neat) | 160-170 | 5-6 | 50-60 |

| 2. Tosylation | Intermediate from Step 1 | p-Toluenesulfonyl chloride, Triethylamine | 0 | 3 | 80 |

| 3. Elimination | Intermediate from Step 2 | Sodium Hydroxide, DMSO | Room Temp - 40 | >48 | Not specified |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)-4,6-dimethylpyrimidine[1]

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium (1 equivalent) in absolute ethanol under a nitrogen atmosphere.

-

Reaction with Trifluoroacetamidine: To the sodium ethoxide solution, add trifluoroacetamidine hydrochloride (1 equivalent) and stir for 15 minutes.

-

Addition of Diketone: Add 2,4-pentanedione (1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Purification: Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain 2-(trifluoromethyl)-4,6-dimethylpyrimidine.

Protocol 2: Synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidine[2]

Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyrimidine

-

Reaction Setup: In a round-bottom flask, prepare a solution of sodium ethoxide in a mixture of toluene and ethanol.

-

Addition of Reagents: Add urea (1 equivalent) followed by the dropwise addition of ethyl 4,4,4-trifluorocrotonate (1 equivalent).

-

Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize with 10% hydrochloric acid. Extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from petroleum ether to yield 2-hydroxy-6-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of 2-Chloro-6-(trifluoromethyl)pyrimidine

-

Reaction Setup: To a solution of 2-hydroxy-6-(trifluoromethyl)pyrimidine (1 equivalent) in acetonitrile, add phosphorus oxychloride (POCl₃, 5 equivalents) at room temperature with stirring.

-

Heating and Catalyst Addition: Heat the mixture to 80-100 °C. After 30 minutes, add diisopropylethylamine (catalytic amount) dropwise.

-

Reaction: Continue heating at 80-100 °C for 5 hours.

-

Solvent Removal: Remove acetonitrile and excess POCl₃ by distillation under reduced pressure.

-

Work-up: Cool the residue in an ice bath and add water. Basify the mixture to a pH of approximately 9 with a 50% NaOH solution.

-

Extraction and Purification: Extract the product with dichloromethane. Dry the combined organic layers and concentrate under reduced pressure to obtain 2-chloro-6-(trifluoromethyl)pyrimidine.

Protocol 3: Synthesis of this compound-5-ol[3]

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol

-

Reaction Setup: In a reaction vessel equipped with a water separator, combine 1,3-diamino-2-hydroxypropane (9.0g, 0.1 mol) and ethyl trifluoroacetate (14.2g, 0.1 mol).

-

Reaction: Heat the mixture to 170 °C for 5 hours.

-

Work-up: Cool the reaction to room temperature. Add petroleum ether (20 ml) and stir to induce precipitation.

-

Isolation: Filter the solid, wash with petroleum ether, and dry to obtain 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (yield: 60%).

Step 2: Synthesis of 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-5-oxy-p-toluenesulfonate

-

Reaction Setup: Dissolve the product from Step 1 (10g, 0.059 mol) in dichloromethane (100 ml) and add triethylamine (18g, 0.178 mol). Cool the mixture to 0 °C in an ice bath.

-

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (24.8g, 0.13 mol) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 3 hours.

-

Work-up: Add water (100 ml) and separate the layers. Extract the aqueous phase with dichloromethane (50 ml). Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution. Purify the crude product by slurrying in petroleum ether (70 ml), followed by filtration and drying to yield the tosylated product (yield: 80%).

Step 3: Synthesis of this compound-5-ol

-

Reaction Setup: Dissolve the tosylated product (24g, 0.05 mol) in dimethyl sulfoxide (200 ml).

-

Addition of Base: Add sodium hydroxide (4.4g, 0.11 mol).

-

Reaction: Stir the mixture at room temperature for over 48 hours in an open flask.

-

Work-up: Add water (300 ml) and ethyl acetate (300 ml). Separate the layers and extract the aqueous phase twice with ethyl acetate (200 ml each).

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound-5-ol. Further purification may be achieved by column chromatography.

References

Spectroscopic Profile of 2-(Trifluoromethyl)pyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(trifluoromethyl)pyrimidine, a key heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its derivatives. It is important to note that the data for the parent compound are estimated based on the experimental values of its substituted analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound (Estimated) | ~8.9 - 9.1 | d | ~2.4 | H-4, H-6 |

| ~7.4 - 7.6 | t | ~4.8 | H-5 | |

| 5-chloro-2-(trifluoromethyl)pyrimidine[1] | 8.96 | s | - | H-4, H-6 |

| 4-methoxy-2-(trifluoromethyl)pyrimidine[1] | 8.52 | d | 4.0 | H-6 |

| 6.86 | d | 4.0 | H-5 | |

| 4.04 | s | - | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| This compound (Estimated) | ~158 - 160 | q | ~36 | C-2 |

| ~157 - 159 | s | - | C-4, C-6 | |

| ~122 - 124 | s | - | C-5 | |

| ~118 - 120 | q | ~275 | CF₃ | |

| 5-chloro-2-(trifluoromethyl)pyrimidine[1] | 156.7 | s | - | C-4, C-6 |

| 154.6 | q | 37 | C-2 | |

| 134.1 | s | - | C-5 | |

| 119.4 | q | 274 | CF₃ | |

| 4-methoxy-2-(trifluoromethyl)pyrimidine[1] | 170.4 | s | - | C-4 |

| 157.5 | s | - | C-6 | |

| 156.5 | q | 37 | C-2 | |

| 119.4 | q | 274 | CF₃ | |

| 110.7 | s | - | C-5 | |

| 54.6 | s | - | -OCH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

| Compound | Chemical Shift (δ) ppm |

| This compound (Estimated) | ~ -70 to -72 |

| 5-chloro-2-(trifluoromethyl)pyrimidine[1] | -70.04 |

| 4-methoxy-2-(trifluoromethyl)pyrimidine[1] | -71.09 |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600-1550 | Strong | C=N stretch |

| ~1500-1400 | Strong | C=C stretch (aromatic) |

| ~1350-1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Ion |

| 148 | [M]⁺ |

| 129 | [M-F]⁺ |

| 102 | [M-HF₂]⁺ |

| 79 | [M-CF₃]⁺ |

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the purified this compound derivative and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) are used to obtain a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum on a 376 MHz spectrometer. A proton-decoupled pulse sequence is typically used. A 30° pulse width, a relaxation delay of 1 second, and 32 scans are generally sufficient.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat sample, a small drop of the liquid or a thin film of the solid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A typical acquisition consists of 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

-

Mass Analysis: The mass spectrum is recorded using a quadrupole or time-of-flight (TOF) mass analyzer, scanning a mass range of m/z 50-500.

References

The Trifluoromethyl Group on the Pyrimidine Ring: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group onto a pyrimidine ring is a cornerstone strategy in medicinal chemistry and agrochemistry. This powerful electron-withdrawing moiety dramatically alters the electronic properties of the pyrimidine core, profoundly influencing its reactivity and biological activity. This guide provides a comprehensive analysis of the reactivity of the trifluoromethyl group on the pyrimidine ring, focusing on nucleophilic and electrophilic substitution, and cross-coupling reactions. Detailed experimental protocols for key reactions are provided, and quantitative data is summarized for comparative analysis.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of a strongly electron-withdrawing trifluoromethyl group. This heightened electrophilicity makes trifluoromethyl-substituted pyrimidines excellent substrates for nucleophilic aromatic substitution (SNAr) reactions. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step. The trifluoromethyl group, along with the ring nitrogens, effectively stabilizes the negative charge of this intermediate, thereby facilitating the reaction.

The regioselectivity of nucleophilic attack is primarily governed by the positions of the ring nitrogens and the trifluoromethyl group. Nucleophilic attack is favored at positions ortho or para to the activating groups. For instance, in 2-chloro-4-(trifluoromethyl)pyrimidine, the C-2 position is activated by both the adjacent nitrogen and the CF3 group at C-4, while the C-4 position is activated by the adjacent nitrogen. The outcome of the reaction can be influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Examples of Nucleophilic Aromatic Substitution on Trifluoromethylpyrimidines

| Entry | Substrate | Nucleophile | Product | Yield (%) | Reference |

| 1 | 2,4-dichloro-5-(trifluoromethyl)pyrimidine | Aniline | 2-Anilino-4-chloro-5-(trifluoromethyl)pyrimidine | 85 | [1] |

| 2 | 2,4-dichloro-5-(trifluoromethyl)pyrimidine | Morpholine | 2-Chloro-4-morpholino-5-(trifluoromethyl)pyrimidine | 92 | [1] |

| 3 | 4-Chloro-2-(trifluoromethyl)pyrimidine | Sodium methoxide | 4-Methoxy-2-(trifluoromethyl)pyrimidine | 78 | [2] |

| 4 | 4-Chloro-6-(trifluoromethyl)pyrimidine | 4-Aminophenol | 4-(4-Aminophenoxy)-6-(trifluoromethyl)pyrimidine | 70.6 | [3] |

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-6-(trifluoromethyl)pyrimidine[3]

To a solution of 4-aminophenol (20 mmol) in acetone (50 ml) under an ice bath, cesium carbonate (Cs2CO3, 30 mmol) and a catalytic amount of potassium iodide (KI, 0.2 mmol) were added. A solution of 4-chloro-6-(trifluoromethyl)pyrimidine (20 mmol) in acetone (10 ml) was then added dropwise. The reaction mixture was stirred at 25°C for 7-8 hours. The reaction progress was monitored by TLC. Upon completion, the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the trifluoromethylpyrimidine core is exceedingly challenging and rarely observed. The pyrimidine ring itself is electron-deficient and thus deactivated towards electrophilic attack. The potent electron-withdrawing nature of the trifluoromethyl group further deactivates the ring, making it highly resistant to reactions with electrophiles.

Computational studies and empirical evidence from related electron-deficient heterocycles suggest that any potential electrophilic attack would require harsh reaction conditions and would likely be unselective. From a frontier molecular orbital perspective, the highest occupied molecular orbital (HOMO) of trifluoromethylpyrimidine is lowered in energy, reducing its nucleophilicity and thus its reactivity towards electrophiles. For practical synthetic purposes, direct electrophilic substitution is not a viable strategy for the functionalization of this ring system.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation on the trifluoromethylpyrimidine scaffold. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly well-represented in the literature for the functionalization of these systems. The trifluoromethyl group's influence on these reactions is primarily electronic, affecting the oxidative addition and reductive elimination steps of the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a versatile method for the arylation and vinylation of trifluoromethylpyrimidines. The presence of the trifluoromethyl group can enhance the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond.

Table 2: Suzuki-Miyaura Coupling of Trifluoromethylpyrimidines

| Entry | Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K2CO3 | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 85 | [4][5][6] |

| 2 | 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-Methoxyphenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | >73 | [2] |

| 3 | 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 3,4-Dimethoxyphenylboronic acid | PdCl2(PPh3)2 | Na2CO3 | 4-(3,4-Dimethoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 44 | [2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling[2]

A solution of the chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivative (1.0 equiv) in a mixture of 1,4-dioxane/H2O (4/1) was degassed with argon. Sodium carbonate (3.0 equiv), the corresponding arylboronic acid (1.3 equiv), and PdCl2(PPh3)2 (0.1 equiv) were then added. The reaction mixture was heated to 90°C in a sealed tube for 1 hour. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides. This reaction is crucial for the synthesis of many biologically active molecules. The electron-deficient nature of the trifluoromethylpyrimidine ring makes it a suitable substrate for this transformation.

Table 3: Buchwald-Hartwig Amination of Trifluoromethyl-Substituted Aryl Halides

| Entry | Substrate | Amine | Catalyst/Ligand | Base | Product | Yield (%) | Reference |

| 1 | 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | Carbazole | Pd2(dba)3 / XPhos | NaOtBu | 1,4-Dicarbazolyl-2,5-bis(trifluoromethyl)benzene | 70 | [7] |

| 2 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | Pd(OAc)2 / MorDalPhos | K3PO4 | N-(4-(Trifluoromethyl)phenyl)pyridin-2-amine | 83 | |

| 3 | 2,4,6-Trichloropyrimidine | Phenylurea | Pd(OAc)2 / BINAP | Cs2CO3 | 2,4-Dichloro-6-(phenylureido)pyrimidine | Not specified | [8] |

Biological Significance and Signaling Pathways

Trifluoromethylpyrimidine derivatives are prominent in drug discovery due to their wide range of biological activities, including anticancer, antifungal, and antiviral properties.[9]

Anticancer Activity: EGFR Inhibition

A significant number of trifluoromethylpyrimidine derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Trifluoromethylpyrimidines can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent downstream signaling.

Antifungal Activity: Ergosterol Biosynthesis Inhibition

The antifungal activity of some pyrimidine derivatives has been linked to the disruption of the fungal cell membrane, primarily through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity. The biosynthesis of ergosterol is a multi-step pathway, and one of the key enzymes is lanosterol 14α-demethylase, a cytochrome P450 enzyme. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth.

References

- 1. youtube.com [youtube.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Trifluoromethyl Group's Profound Electronic Influence on the Pyrimidine Core: A Technical Guide for Drug Development

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic effects of the trifluoromethyl (CF3) group on the pyrimidine core, a crucial area of study for researchers, scientists, and drug development professionals. The incorporation of the CF3 group is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of heterocyclic compounds. This document delves into the synthesis, spectroscopic characterization, and biological implications of trifluoromethylated pyrimidines, offering detailed experimental protocols and quantitative data to support further research and development.

Introduction: The Power of Trifluoromethylation

The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including several approved drugs.[1] The introduction of a trifluoromethyl (CF3) group onto this heterocyclic core imparts significant changes to its electronic properties, which in turn influence its reactivity, metabolic stability, and interaction with biological targets. The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which profoundly impacts the electron density distribution within the pyrimidine ring.[2][3] This guide will explore these effects in detail.

Synthesis of Trifluoromethylated Pyrimidines

The synthesis of pyrimidines bearing a trifluoromethyl group can be achieved through various strategies, primarily involving the cyclocondensation of a CF3-containing building block or the direct trifluoromethylation of a pre-existing pyrimidine ring.

General Synthetic Workflow

A common approach to synthesizing novel trifluoromethylpyrimidine derivatives begins with commercially available starting materials and proceeds through key transformations such as ring closure, chlorination, and nucleophilic substitution.

Experimental Protocols

Protocol 2.2.1: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-ol

This protocol describes the synthesis of a 2-CF3 substituted pyrimidine.[1]

-

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

-

To a reaction vessel equipped with a water knockout vessel, add 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).

-

Heat the mixture to 160°C and maintain the reaction for 6 hours.

-

Cool the reaction to room temperature and add petroleum ether (20 ml).

-

Collect the resulting solid by filtration and dry to yield 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

-

-

Step 2: Synthesis of 1-p-toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-5-oxy-p-toluenesulfonate.

-

Dissolve the intermediate from Step 1 in an organic solvent and add triethylamine.

-

Cool the mixture to -5 to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride in portions and allow the reaction to proceed.

-

-

Step 3: Synthesis of this compound-5-ol.

-

Dissolve the intermediate from Step 2 and add a base.

-

Stir the reaction at room temperature to yield the final product.

-

Protocol 2.2.2: Synthesis of 5-Trifluoromethylpyrimidine Derivatives via a One-Pot Three-Component Reaction

This method provides an efficient route to 5-trifluoromethylpyrimidines.[4]

-

Prepare a mixture of an aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (5 mL).

-

Stir the mixture at 80°C for 12 hours under an air atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain the desired 5-trifluoromethyl pyrimidine derivative.

Quantitative Analysis of Electronic Effects

The strong electron-withdrawing nature of the CF3 group significantly alters the electronic landscape of the pyrimidine ring. This can be quantified using various physicochemical parameters.

Hammett and Taft Parameters

| Parameter | Value | Interpretation |

| σm | 0.43 | Strong electron-withdrawing effect from the meta position. |

| σp | 0.54 | Strong electron-withdrawing effect from the para position. |

| σp+ | 0.612 | Very strong electron-withdrawing effect in reactions involving a positive charge buildup.[7] |

Note: Values are for the CF3 group on a benzene ring and serve as an approximation for the pyrimidine system.

pKa Values

The electron-withdrawing CF3 group is expected to decrease the basicity (lower the pKa) of the pyrimidine ring's nitrogen atoms. The magnitude of this effect will depend on the position of the CF3 group relative to the nitrogen atoms. While comprehensive experimental data for simple trifluoromethylpyrimidines is scarce, a predicted pKa value for 4-methoxy-2-(trifluoromethyl)pyrimidine is -0.37.[8] This is significantly lower than the pKa of unsubstituted pyrimidine (pKa ≈ 1.3), illustrating the potent acidifying effect of the CF3 group.

Experimental Protocol for pKa Determination by Potentiometric Titration [9][10]

-

Preparation:

-

Calibrate a potentiometer using standard aqueous buffers (pH 4, 7, and 10).

-

Prepare a ~1 mM solution of the trifluoromethylpyrimidine derivative.

-

Prepare 0.1 M HCl and 0.1 M NaOH solutions for titration.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.

-

-

Titration:

-

Acidify 20 mL of the sample solution with 0.1 M HCl to a pH of 1.8-2.0.

-

Titrate the solution by adding small increments of 0.1 M NaOH until the pH reaches 12.0-12.5.

-

Record the pH after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point.

-

Perform the titration in triplicate to ensure accuracy.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of trifluoromethylated pyrimidines.

| Technique | Key Observations for CF3-Pyrimidines |

| ¹H NMR | Protons on the pyrimidine ring will typically show downfield shifts due to the electron-withdrawing effect of the CF3 group. |

| ¹³C NMR | The carbon atom attached to the CF3 group will appear as a quartet due to ¹JCF coupling (typically 250-280 Hz). Carbons at the ortho and meta positions will also show smaller quartet splittings due to ²JCF and ³JCF couplings, respectively.[11][12][13][14] |

| ¹⁹F NMR | A single peak (singlet or more complex pattern depending on other ring substituents) is typically observed in the range of -60 to -80 ppm (relative to CFCl₃).[15][16][17] |

| IR Spectroscopy | Characteristic C-F stretching vibrations are observed in the fingerprint region, typically between 1100 and 1350 cm⁻¹.[8][18][19][20][21] |

| Mass Spectrometry | Provides the molecular weight and fragmentation pattern, confirming the presence of the CF3 group. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[22][23][24] |

| UV-Vis Spectroscopy | The absorption maxima (λmax) can be influenced by the position of the CF3 group and other substituents, reflecting changes in the electronic transitions of the pyrimidine core.[3][25][26][27][28] |

| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and intermolecular interactions.[29][30][31][32] |

Impact on Biological Activity and Drug Development

The electronic modifications induced by the CF3 group have profound consequences for the biological activity of pyrimidine derivatives.

Enhanced Lipophilicity and Metabolic Stability

The CF3 group significantly increases the lipophilicity of the pyrimidine core, which can improve its ability to cross cell membranes and enhance bioavailability.[3] Furthermore, the strong C-F bonds are resistant to metabolic cleavage, often leading to increased metabolic stability and a longer in vivo half-life of the drug candidate.

Modulation of Target Binding

The electron-withdrawing nature of the CF3 group can alter the hydrogen bonding capabilities and dipole moment of the pyrimidine ring, leading to modified interactions with the target protein's active site. This can result in enhanced binding affinity and selectivity.

Case Study: Inhibition of FLT3 and CHK1 Kinases in Cancer

5-Trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are implicated in acute myeloid leukemia (AML).[5][33] The CF3 group plays a crucial role in the binding of these inhibitors to the kinase active site.

Conclusion

The trifluoromethyl group exerts a powerful and multifaceted electronic influence on the pyrimidine core. Its strong electron-withdrawing nature fundamentally alters the reactivity, pKa, and spectroscopic properties of the resulting derivatives. These electronic modifications translate into significant advantages in drug development, including enhanced metabolic stability, increased lipophilicity, and modulated target binding affinity. A thorough understanding of these electronic effects, supported by robust synthetic protocols and detailed characterization, is paramount for the rational design of novel and effective pyrimidine-based therapeutic agents. This guide provides a foundational resource for researchers and scientists working to harness the unique properties of the trifluoromethyl group in medicinal chemistry.

References

- 1. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. hammett substituent constants: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Hammett equation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. acdlabs.com [acdlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. spectrabase.com [spectrabase.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 21. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 22. Tandem mass spectrometric accurate mass performance of time-of-flight and Fourier transform ion cyclotron resonance mass spectrometry: a case study with pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Fourier Transform Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 30. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidine: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. This guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for a key building block: 2-(trifluoromethyl)pyrimidine. We will delve into the seminal early syntheses and explore contemporary methods, providing detailed experimental protocols and quantitative data. Furthermore, this guide will touch upon the vast applications of this scaffold, particularly in the development of kinase inhibitors and advanced agrochemicals, and will feature graphical representations of key synthetic and biological pathways to facilitate understanding.

Discovery and Historical Context

The exploration of fluorinated pyrimidines began in the mid-20th century, driven by the unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability and binding affinity. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported as early as 1898.[1] However, the specific introduction of a trifluoromethyl group into the pyrimidine ring, particularly at the 2-position, appears to have its roots in the late 1950s and early 1960s.

Pioneering work in this era focused on the synthesis of various trifluoromethyl-substituted pyrimidines and purines. A notable early method involved the cyclocondensation of trifluoroacetamidine with β-dicarbonyl compounds. A 1961 report detailed the synthesis of 2-trifluoromethyl-4,6-disubstituted pyrimidines via this pathway. This foundational chemistry laid the groundwork for the development of a vast array of more complex derivatives in the subsequent decades. The early interest in these compounds was largely driven by their potential as antimetabolites and their utility as intermediates for more complex heterocyclic systems.

Synthetic Methodologies

The synthesis of the this compound core has evolved from classical condensation reactions to more sophisticated modern techniques. This section details both the historical and contemporary approaches.

Historical Synthesis: Cyclocondensation of Trifluoroacetamidine

The classical and most direct route to the this compound scaffold is the condensation of trifluoroacetamidine with a 1,3-dicarbonyl compound (a β-diketone). This reaction forms the pyrimidine ring in a single step.

Experimental Protocol: General Procedure for the Synthesis of 2-Trifluoromethyl-4,6-disubstituted Pyrimidines (Historical Method)

-

Step 1: Preparation of Trifluoroacetamidine. Trifluoroacetamidine can be prepared from trifluoroacetonitrile via the Pinner reaction. Gaseous hydrogen chloride is bubbled through a solution of trifluoroacetonitrile in an anhydrous alcohol (e.g., ethanol) to form the corresponding imidate hydrochloride. Subsequent treatment of the imidate with anhydrous ammonia affords trifluoroacetamidine.

-

Step 2: Cyclocondensation. To a solution of sodium ethoxide in absolute ethanol, the β-diketone (e.g., 2,4-pentanedione) is added, followed by the addition of trifluoroacetamidine hydrochloride. The reaction mixture is then heated at reflux for several hours.

-

Step 3: Work-up and Purification. After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or chloroform). The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by distillation or recrystallization to yield the this compound derivative.

Logical Workflow for the Historical Synthesis of this compound Derivatives

Caption: Historical synthesis of 2-(trifluoromethyl)pyrimidines.

Modern Synthetic Approaches

Contemporary organic synthesis offers a variety of methods for the preparation of this compound derivatives, often with improved yields and substrate scope. These methods frequently involve multi-step sequences to introduce diverse functionalities.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol

This protocol is adapted from a patented synthetic method.[2]

-

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol. In a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol). Heat the mixture to 160°C and maintain the reaction for 6 hours. After cooling to room temperature, add petroleum ether (20 ml) to precipitate the product. Filter the solid and dry to obtain 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.

-

Step 2: Synthesis of 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl p-toluenesulfonate. Dissolve the product from Step 1 (10 g, 0.059 mol) in dichloromethane (100 ml) and add triethylamine (18 g, 0.178 mol). Cool the mixture to 0°C in an ice bath. Add p-toluenesulfonyl chloride (24.8 g, 0.13 mol) portion-wise, maintaining the temperature below 5°C. Stir the reaction at 0°C for 3 hours after the addition is complete. Add water (100 ml) and separate the layers. Extract the aqueous phase with dichloromethane (50 ml). Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product. Purify by slurrying in petroleum ether.

-

Step 3: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol. Dissolve the product from Step 2 (22.8 g, 0.049 mol) in dimethyl sulfoxide (200 ml). Add sodium hydroxide (4.2 g, 0.105 mol) and stir the reaction at 40°C for at least 48 hours. After completion, add water (300 ml) and ethyl acetate (300 ml). Separate the layers and extract the aqueous phase twice with ethyl acetate (200 ml each). Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(trifluoromethyl)pyrimidin-5-ol. Further purification can be achieved by recrystallization.

Experimental Workflow for a Modern Synthesis of a this compound Derivative

Caption: Modern synthesis of 2-(trifluoromethyl)pyrimidin-5-ol.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of this compound derivatives from various sources.

Table 1: Synthesis of 2-(Trifluoromethyl)-4,6-dimethylpyrimidine (Historical Method)

| Reactant 1 | Reactant 2 | Base | Solvent | Yield (%) | Melting Point (°C) |

| Trifluoroacetamidine | 2,4-Pentanedione | Sodium Ethoxide | Ethanol | 10-34 | 38.4 |

Data is based on a 1961 report; yields were noted to be influenced by the instability of trifluoroacetamidine.

Table 2: Modern Synthesis of this compound Derivatives

| Product | Starting Materials | Key Reagents | Solvent | Yield (%) |

| 2-(Trifluoromethyl)pyrimidin-5-ol | 1,3-Diamino-2-hydroxypropane, Ethyl trifluoroacetate | p-TsCl, NaOH | DCM, DMSO | ~70 (overall)[2] |

| 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine | Ethyl trifluoroacetate, Guanidine | NaOEt | Ethanol | Not specified |

| 5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | 2-Methyl-4,6-dichloro-pyrimidine | 3-Aminophenol, 5-Bromo-2-fluorobenzoyl chloride | Acetone, DCM | ~40-60 (final step)[3] |

Applications in Drug Discovery and Agrochemicals

The this compound scaffold is a privileged structure in both medicinal chemistry and agrochemical research. The trifluoromethyl group often enhances biological activity by increasing lipophilicity, improving metabolic stability, and modulating electronic properties.

Medicinal Chemistry: Kinase Inhibitors

A significant application of this compound derivatives is in the development of kinase inhibitors for the treatment of cancer.[4][5] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a key target in various cancers. Derivatives of 2-aminopyrimidine containing a trifluoromethyl group have been designed as potent EGFR inhibitors.[4]

-

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibitors: PYK2 is implicated in cancer cell migration and invasion. Trifluoromethylpyrimidine-based compounds have been developed as selective PYK2 inhibitors.[4][6]

EGFR Signaling Pathway and Inhibition by this compound Derivatives

Caption: Inhibition of the EGFR signaling pathway.

Agrochemicals

In the agricultural sector, this compound derivatives are vital components of modern herbicides and fungicides.[7][8] The trifluoromethyl group enhances the efficacy and stability of these agrochemicals.

-

Herbicides: These compounds can be tailored to selectively target metabolic pathways in weeds, ensuring effective control without harming crops.[7]

-

Fungicides: Derivatives have shown significant activity against a range of plant pathogens by inhibiting essential fungal enzymes or disrupting cell wall synthesis.[3][8]

Conclusion

The discovery and development of this compound represent a significant advancement in heterocyclic chemistry. From its early synthesis via classical condensation reactions to the diverse and sophisticated methods available today, this scaffold has proven to be remarkably versatile. Its widespread application in the design of life-saving kinase inhibitors and effective agrochemicals underscores the profound impact of strategic fluorination in molecular design. The continued exploration of new synthetic routes and novel applications of this compound derivatives promises to yield further innovations in medicine and agriculture.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 3. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

An In-depth Technical Guide on the Physical and Chemical Stability of 2-(Trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry and materials science, valued for the unique physicochemical properties conferred by the trifluoromethyl group, such as high metabolic stability and increased lipophilicity.[1] Understanding the inherent physical and chemical stability of this compound is critical for its effective use in synthesis, formulation, and for ensuring the shelf-life and safety of resulting products. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its anticipated behavior under various stress conditions, including hydrolysis, oxidation, heat, and light. While specific quantitative stability data for the parent compound is not extensively available in public literature, this guide outlines the standard experimental protocols for forced degradation studies, based on established methodologies for analogous fluorinated pyrimidines.[2][3] These protocols are designed to enable researchers to generate robust stability data. Furthermore, this document presents the expected stability characteristics and potential degradation pathways, inferred from the fundamental chemical principles of the pyrimidine ring and the strong electron-withdrawing nature of the trifluoromethyl substituent.

Introduction to the Stability of this compound

The stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical quality attribute that influences its development, manufacturing, and storage.[4] The pyrimidine core is a prevalent motif in numerous biologically active molecules, including nucleic acids.[5] The introduction of a trifluoromethyl (CF3) group can significantly alter the electronic properties and metabolic stability of the parent heterocycle.[1] The CF3 group is a strong electron-withdrawing group, which can influence the reactivity and degradation susceptibility of the pyrimidine ring. Stability studies, particularly forced degradation studies, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6]

Predicted Physicochemical Properties

While experimental data for the parent this compound is sparse, the following table summarizes key predicted properties.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₅H₃F₃N₂ | N/A |

| Molecular Weight | 148.09 g/mol | N/A |

| Boiling Point | 69.0 ± 40.0 °C | Predicted |

| Density | 1.353 ± 0.06 g/cm³ | Predicted |

| pKa | -1.90 ± 0.13 | Predicted |

Chemical Stability Profile

Forced degradation studies are integral to understanding the chemical stability of a compound by exposing it to stress conditions more severe than accelerated stability testing.[4] The following sections detail the expected stability of this compound under various conditions and provide protocols for experimental verification.

Hydrolytic Stability

The pyrimidine ring is generally susceptible to hydrolysis, particularly at the C2 position, which can be activated by electron-withdrawing substituents. However, the carbon-fluorine bonds in the trifluoromethyl group are exceptionally strong, making the CF3 group itself highly resistant to hydrolysis.[7] Hydrolytic degradation of this compound would likely involve nucleophilic attack on the pyrimidine ring.

Expected Stability:

-

Acidic Conditions: Expected to be relatively stable. Protonation of the ring nitrogens may offer some protection against nucleophilic attack.

-

Neutral Conditions: Slow hydrolysis may occur over extended periods.

-

Alkaline Conditions: The compound is expected to be most susceptible to degradation under basic conditions, where hydroxide ions can act as potent nucleophiles.

Potential Degradation Pathway: The primary degradation pathway is anticipated to be the hydrolysis of the pyrimidine ring, potentially leading to ring-opening products.

Oxidative Stability

The pyrimidine ring can be susceptible to oxidation, although the electron-withdrawing nature of the trifluoromethyl group may decrease the electron density of the ring, potentially rendering it less prone to oxidative attack compared to electron-rich pyrimidines.

Expected Stability:

-

The compound is expected to show moderate stability towards common oxidizing agents like hydrogen peroxide. Degradation may be accelerated by heat and the presence of metal ions.

Potential Degradation Products: Oxidation could lead to the formation of N-oxides or hydroxylated pyrimidine derivatives.

Thermal Stability

The thermal stability of pyrimidine derivatives can vary significantly based on their substitution pattern.[8] Compounds with strong covalent bonds, such as the C-F bond, generally exhibit high thermal stability.

Expected Stability:

-

This compound is predicted to have good thermal stability. Decomposition is likely to occur only at elevated temperatures.

Photostability

Photostability is a critical parameter, particularly for compounds that may be exposed to light during storage or use. A study on the photodegradation of trifluoromethyl-substituted aromatic compounds, which included pyrimidine, found that an increased presence of nitrogen in the aromatic ring tends to decrease the rate of photodegradation. This is attributed to a lower quantum yield and reduced reactivity with hydroxyl radicals.

Expected Stability:

-

Based on analogous structures, this compound is expected to exhibit moderate to good photostability. However, prolonged exposure to UV light may lead to degradation. The presence of the trifluoromethyl group may influence the photochemical reaction pathways.

Potential Degradation Products: Photodegradation could result in the formation of trifluoroacetic acid and fluoride anions as final products, although the yield of trifluoroacetic acid may be higher with the presence of nitrogen in the ring.

Experimental Protocols for Stability Assessment

The following protocols for forced degradation studies are based on ICH guidelines and methodologies reported for similar fluorinated pyrimidines.[2][3][4] A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated to separate and quantify the parent compound from its degradation products.[2][3]

Development of a Stability-Indicating RP-HPLC Method

A typical stability-indicating RP-HPLC method for a fluorinated pyrimidine would involve a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.[3] Detection is commonly performed using a UV detector at the wavelength of maximum absorbance of the analyte.[3] The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Experimental Protocols

The following table outlines the recommended conditions for forced degradation studies. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 24-48 hours). Samples should be taken at various time points, neutralized, and analyzed by the stability-indicating HPLC method. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and maintain at room temperature or gently heat (e.g., 40-60°C) for a specified period. Samples should be taken at intervals, neutralized, and analyzed. |

| Oxidative Degradation | Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature for a specified period. Protect the solution from light. Analyze samples at different time points. |

| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80-100°C) in a controlled temperature oven for a defined period. A solution of the compound may also be refluxed. Analyze the samples for any degradation. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light by wrapping with aluminum foil. |

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Pathways

Caption: Conceptual diagram of potential degradation pathways for this compound.

Summary and Recommendations

This compound is predicted to be a compound with moderate to good overall stability. The strong electron-withdrawing effect of the trifluoromethyl group likely influences its susceptibility to nucleophilic attack, particularly under alkaline conditions, while potentially increasing its resistance to oxidative degradation. Its photostability is expected to be reasonable for a heteroaromatic compound.

For researchers and drug development professionals, it is imperative to:

-

Conduct comprehensive forced degradation studies using the protocols outlined in this guide to establish the intrinsic stability profile and identify potential degradants.

-

Develop and validate a robust stability-indicating analytical method to accurately quantify the compound and its impurities.

-

Store the compound in well-closed containers, protected from light and high humidity. For long-term storage, refrigeration may be advisable to minimize the risk of any potential degradation.

By following these recommendations, the quality, purity, and integrity of this compound can be ensured throughout its lifecycle in research and development.

References

- 1. Degradation of purines and pyrimidines by microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)pyrimidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethyl)pyrimidine, a crucial parameter for its application in research, particularly in drug development and chemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust experimental protocol for determining its solubility in various common organic solvents. The methodologies outlined are based on established scientific principles and are designed to yield accurate and reproducible results.

Introduction to the Solubility of Pyrimidine Derivatives

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a molecule like this compound, understanding its solubility in different organic solvents is critical for:

-

Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis and purification.

-

Formulation Development: Designing suitable delivery systems for pharmaceutical applications.

-

Analytical Method Development: Choosing the right mobile phases for chromatographic analysis.

The solubility of pyrimidine derivatives is influenced by the nature of the substituents on the pyrimidine ring and the physicochemical properties of the solvent, such as polarity, hydrogen bonding capacity, and dielectric constant. Generally, the solubility of these compounds increases with temperature.[1][2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. To address this, the following sections provide a detailed experimental protocol to enable researchers to generate this critical data in their own laboratories. The table below is structured to present the experimentally determined solubility data in a clear and comparative format.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined | |

| Isopropanol | 25 | Data to be determined | Data to be determined | |

| Ketones | Acetone | 25 | Data to be determined | Data to be determined |

| Methyl Ethyl Ketone | 25 | Data to be determined | Data to be determined | |

| Esters | Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Ethers | Diethyl Ether | 25 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | |

| Hydrocarbons | n-Hexane | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined | |

| Chlorinated | Dichloromethane | 25 | Data to be determined | Data to be determined |

| Amides | N,N-Dimethylformamide | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvents)

-

Evaporating dishes or pre-weighed vials

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 mL) of the supernatant using a pre-heated (to the experimental temperature) pipette or syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can also be used to facilitate evaporation.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of filtrate (mL)] x 100

The molar solubility can then be calculated by dividing the solubility in g/L by the molar mass of this compound (148.09 g/mol ).[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of the solubility of this compound.

Conclusion

While published quantitative data on the solubility of this compound is scarce, this guide provides a robust and detailed experimental protocol for its determination using the gravimetric method. By following this procedure, researchers and drug development professionals can generate the necessary data to support their work in synthesis, formulation, and analysis. The provided table structure allows for a systematic presentation of the results, facilitating comparison across different solvents. This information is invaluable for the effective utilization of this compound in various scientific applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. pharmajournal.net [pharmajournal.net]

- 6. This compound | C5H3F3N2 | CID 14007756 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Potential: A Technical Guide to Future Research on 2-(Trifluoromethyl)pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-(trifluoromethyl)pyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl (CF3) group onto the pyrimidine ring imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These attributes make this compound derivatives a promising class of compounds for the development of novel therapeutic agents and crop protection solutions. This technical guide provides an in-depth analysis of potential research areas, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Research Areas and Opportunities

The unique properties of this compound derivatives have led to their exploration in several key scientific domains. The primary areas of interest are medicinal chemistry, with a strong focus on oncology, and the development of new agrochemicals.

Medicinal Chemistry: Targeting Cancer Signaling Pathways

In the realm of medicinal chemistry, this compound derivatives have emerged as potent inhibitors of various protein kinases and other enzymes implicated in cancer progression. The pyrimidine core acts as a versatile scaffold for the design of targeted therapies.

Key Molecular Targets:

-

Kinase Inhibition: A significant body of research has focused on the development of this compound-based kinase inhibitors. These compounds have shown inhibitory activity against several key kinases involved in oncogenic signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Proline-rich Tyrosine Kinase 2 (PYK2), FMS-like tyrosine kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).[1][2][3] The trifluoromethyl group often enhances the potency and selectivity of these inhibitors.

-

Werner (WRN) Helicase Inhibition: Recent studies have identified 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential inhibitors of Werner helicase.[4][5] This is a particularly promising area as WRN helicase is a novel target for cancers with microsatellite instability-high (MSI-H).

-